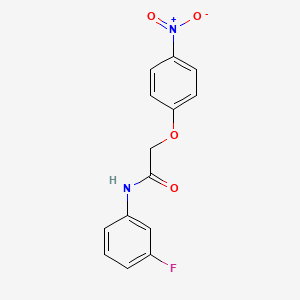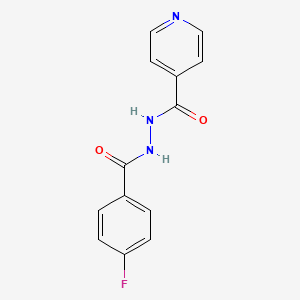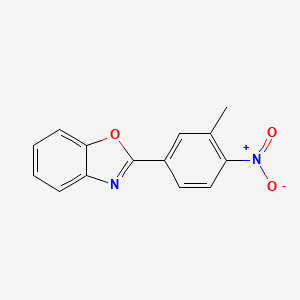![molecular formula C16H19N3O B5738246 N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide, also known as TDH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TDH belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and tumor growth. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to increase the level of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide in lab experiments is its low toxicity. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been reported to have low toxicity in various animal models, making it a promising candidate for further preclinical studies. However, one of the limitations of using N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide. One of the future directions is to investigate its potential in the treatment of Alzheimer's disease. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has shown neuroprotective effects and has the potential to be a promising candidate for the treatment of Alzheimer's disease. Another future direction is to investigate its potential in combination therapy with other anti-tumor drugs. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has shown anti-tumor activity and can be used in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It has shown promising results in various scientific studies, including anti-tumor, anti-inflammatory, and anti-bacterial activities. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide and its potential in the treatment of various diseases.
合成法
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide can be synthesized using a one-pot reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene-8-carbaldehyde, nicotinic acid hydrazide, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature and yields N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide as a white solid. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anti-tumor, anti-inflammatory, and anti-bacterial activities. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-(2-adamantylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(12-2-1-3-17-9-12)19-18-15-13-5-10-4-11(7-13)8-14(15)6-10/h1-3,9-11,13-14H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPLUWPXZEXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)

![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)



![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)